Binding Affinity vs 79-6
BCL6-IN-7 (Compound 7) exhibits an SPR-derived Kd of 78 nM for the BCL6 BTB domain, representing a >1,700-fold improvement over the first-generation inhibitor 79-6 (Kd = 138 μM) and a >15,000-fold improvement over the initial fragment hit 1 (Kd = 1200 μM) [1][2]. This affinity enhancement was achieved through structure-guided merging of two distinct hit scaffolds identified via orthogonal biophysical screening [1].
| Evidence Dimension | Binding affinity (dissociation constant, Kd) to BCL6 BTB domain |
|---|---|
| Target Compound Data | Kd = 78 nM (0.078 μM) |
| Comparator Or Baseline | 79-6: Kd = 138 μM; Fragment 1: Kd = 1200 μM |
| Quantified Difference | BCL6-IN-7 is ~1,769-fold more potent than 79-6; ~15,385-fold more potent than Fragment 1 |
| Conditions | Surface Plasmon Resonance (SPR) assay; BCL6 BTB domain immobilized; compound binding measured in triplicate |
Why This Matters
The >1,700-fold affinity gain over 79-6 is critical for experiments requiring robust target engagement at low compound concentrations, reducing off-target risk in cellular assays.
- [1] Kamada Y, Sakai N, Sogabe S, et al. Discovery of a B-Cell Lymphoma 6 Protein-Protein Interaction Inhibitor by a Biophysics-Driven Fragment-Based Approach. J Med Chem. 2017;60(10):4358-4368. View Source
- [2] Cerchietti LC, Ghetu AF, Zhu X, et al. A small-molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo. Cancer Cell. 2010;17(4):400-411. View Source
